Cas no 2385648-27-9 (2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid)
2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid
- EN300-1071433
- 2385648-27-9
- 2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid
-
- Inchi: 1S/C14H19NO5/c1-14(2,3)20-13(19)15(9-12(17)18)8-10-6-4-5-7-11(10)16/h4-7,16H,8-9H2,1-3H3,(H,17,18)
- InChI Key: BQFPGSGMTZDBTE-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CC1C=CC=CC=1O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 281.12632271g/mol
- Monoisotopic Mass: 281.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 87.1Ų
2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1071433-0.05g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 0.05g |
$636.0 | 2023-10-28 | |
| Enamine | EN300-1071433-0.1g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 0.1g |
$666.0 | 2023-10-28 | |
| Enamine | EN300-1071433-0.25g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 0.25g |
$696.0 | 2023-10-28 | |
| Enamine | EN300-1071433-0.5g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 0.5g |
$726.0 | 2023-10-28 | |
| Enamine | EN300-1071433-1.0g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 1g |
$842.0 | 2023-05-25 | ||
| Enamine | EN300-1071433-2.5g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 2.5g |
$1483.0 | 2023-10-28 | |
| Enamine | EN300-1071433-5.0g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 5g |
$2443.0 | 2023-05-25 | ||
| Enamine | EN300-1071433-10.0g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 10g |
$3622.0 | 2023-05-25 | ||
| Enamine | EN300-1071433-1g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 1g |
$757.0 | 2023-10-28 | |
| Enamine | EN300-1071433-5g |
2-{[(tert-butoxy)carbonyl][(2-hydroxyphenyl)methyl]amino}acetic acid |
2385648-27-9 | 95% | 5g |
$2193.0 | 2023-10-28 |
2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid
Introduction to 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic Acid (CAS No. 2385648-27-9)
2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2385648-27-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural motif, combines a tert-butoxy carbonyl group with a 2-hydroxyphenylmethylamino moiety, linked via an acetic acid backbone. Such a configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The tert-butoxy carbonyl (Boc) group is a well-known protecting group in organic synthesis, particularly in peptide chemistry, where it safeguards the amine functionality during subsequent reactions. The presence of this group in 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid suggests potential applications in the synthesis of peptides or peptidomimetics, where selective protection and deprotection steps are crucial. The 2-hydroxyphenylmethylamino part introduces a hydroxylated aromatic ring, which can participate in various hydrogen bonding interactions and influence the compound’s solubility and bioactivity. This combination makes the compound an intriguing candidate for drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of hydroxylphenyl derivatives due to their role as pharmacophores in numerous therapeutic agents. Compounds containing this motif have been explored for their potential anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of 2-hydroxybenzylamine have shown promise in modulating enzyme activities such as kinases and phosphodiesterases, which are key targets in oncology and neurology. The incorporation of an acetic acid moiety further enhances the compound’s versatility, allowing for further derivatization and functionalization to tailor its biological activity.
The acetic acid backbone not only provides a simple framework for synthetic modifications but also contributes to the compound’s metabolic stability. In drug design, the choice of side chains can significantly impact a molecule’s pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group in this compound can be readily converted into esters or amides, expanding its utility in library synthesis and lead optimization campaigns.
One of the most compelling aspects of 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid is its potential as a building block for more complex scaffolds. In modern drug discovery, fragment-based approaches often rely on small molecules with well-defined chemical properties to identify novel leads. The structural features of this compound—such as the aromatic ring system and the protected amine—make it an excellent candidate for fragment screening programs. By leveraging high-throughput screening (HTS) techniques, researchers can rapidly assess its binding affinity to various biological targets.
Moreover, the compound’s solubility characteristics can be modulated by further chemical modifications. For example, replacing the carboxylic acid with an ester or salt form can improve water solubility, which is critical for formulation development. This adaptability underscores the importance of intermediates like this one in streamlining synthetic routes and accelerating drug development pipelines.
From a computational chemistry perspective, virtual screening methods have become increasingly sophisticated in predicting molecular interactions. Tools like molecular docking and molecular dynamics simulations allow researchers to model how 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid might bind to protein targets. The presence of both hydrophobic aromatic rings and polar functional groups suggests that it could interact with a wide range of proteins involved in signal transduction pathways.
The pharmaceutical industry has also embraced green chemistry principles to reduce environmental impact during drug synthesis. The use of protecting groups like Boc is common practice but requires efficient removal under mild conditions to minimize waste. Advances in catalytic methods have enabled selective deprotection steps, making processes more sustainable while maintaining high yields—a critical consideration for large-scale production.
In academic research circles, this compound has been explored as part of broader investigations into bioactive heterocycles. The combination of an amine and hydroxylphenyl groups creates opportunities for constructing nitrogen-containing heterocycles such as imidazoles or pyrazoles through cyclization reactions. Such heterocycles are prevalent motifs in medicinal chemistry due to their diverse biological activities.
The role of computational modeling cannot be overstated when designing novel molecules like 2-{(tert-butoxy)carbonyl(2-hydroxyphenyl)methylamino}acetic acid. By integrating experimental data with theoretical predictions, chemists can make informed decisions about synthetic strategies and optimize lead compounds before they enter preclinical testing. This interdisciplinary approach has accelerated the discovery process significantly over recent decades.
Ethical considerations also play a significant role in contemporary drug development workflows—ensuring that research aligns with societal values while prioritizing patient safety through rigorous testing protocols remains paramount throughout all stages from discovery to commercialization.
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